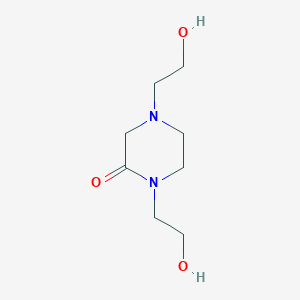
1,4-Bis(2-hydroxyethyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(2-hydroxyethyl)piperazin-2-one, commonly known as Bicine, is a zwitterionic buffer widely used in biochemical and physiological research. It was first synthesized in 1961 by Good and Izawa, and since then, it has been extensively studied due to its unique properties.
Mechanism Of Action
Bicine acts as a buffer by maintaining a constant pH in a solution. It has a pKa of 8.3, which makes it an effective buffer in the physiological pH range. Bicine achieves buffering by accepting or donating protons depending on the pH of the solution. It also helps to stabilize the structure of proteins and enzymes by providing a suitable environment for their activity.
Biochemical And Physiological Effects
Bicine has been shown to have minimal effects on the biochemical and physiological properties of proteins and enzymes. It does not interfere with the activity or stability of most enzymes and proteins, making it an ideal buffer for their study. Bicine is also biocompatible, which makes it suitable for cell culture experiments.
Advantages And Limitations For Lab Experiments
Bicine has several advantages over other buffers, including its low toxicity and low UV absorbance. It is also stable over a wide range of pH and temperature conditions. However, Bicine has some limitations, such as its limited solubility at high concentrations and its interference with some spectroscopic techniques.
Future Directions
There are several future directions for the use of Bicine in scientific research. One area of interest is the development of new Bicine derivatives with improved properties, such as increased solubility and lower UV absorbance. Another area of interest is the use of Bicine in drug delivery systems, where it could be used to stabilize and deliver drugs to specific targets in the body.
Conclusion:
In conclusion, Bicine is a versatile buffer widely used in biochemical and physiological research. Its unique properties make it an ideal buffer for the study of proteins and enzymes. Bicine has several advantages over other buffers, but it also has some limitations. There are several future directions for the use of Bicine in scientific research, and it is likely to remain an important tool for many years to come.
Synthesis Methods
Bicine can be synthesized by the reaction of diethanolamine with ethylene chlorohydrin in the presence of sodium hydroxide. The resulting product is then purified by recrystallization or column chromatography. The yield of Bicine synthesis can be improved by adjusting the reaction conditions such as temperature, pH, and the concentration of reactants.
Scientific Research Applications
Bicine is a versatile buffer that has a wide range of applications in scientific research. It is commonly used in the preparation of cell culture media, protein extraction, and purification, enzyme assays, and protein crystallization. Bicine is also used in electrophoresis and chromatography techniques to separate and analyze proteins and nucleic acids.
properties
CAS RN |
122734-17-2 |
|---|---|
Product Name |
1,4-Bis(2-hydroxyethyl)piperazin-2-one |
Molecular Formula |
C8H16N2O3 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
1,4-bis(2-hydroxyethyl)piperazin-2-one |
InChI |
InChI=1S/C8H16N2O3/c11-5-3-9-1-2-10(4-6-12)8(13)7-9/h11-12H,1-7H2 |
InChI Key |
PLKLFHFGLAWKAK-UHFFFAOYSA-N |
SMILES |
C1CN(C(=O)CN1CCO)CCO |
Canonical SMILES |
C1CN(C(=O)CN1CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





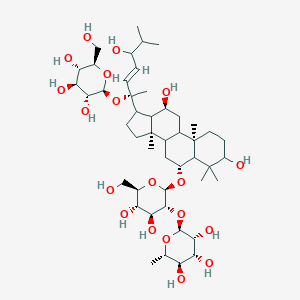


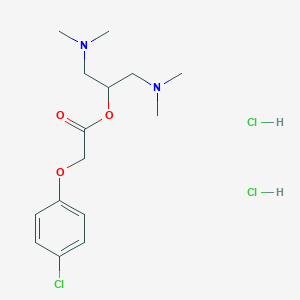
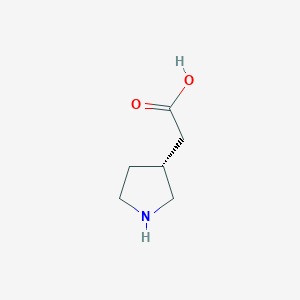
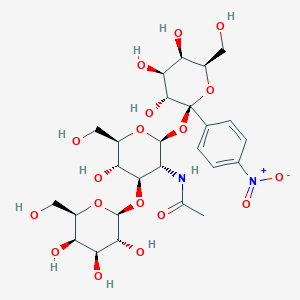
![1-[4-[4-[2-[4-[4-(2,5-Dioxopyrrol-1-yl)phenoxy]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]phenyl]pyrrole-2,5-dione](/img/structure/B53041.png)
![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B53042.png)
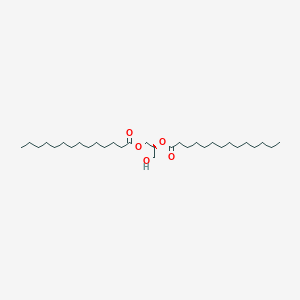


![6-Fluorobenzo[D]thiazole](/img/structure/B53051.png)